molecular formula C25H23Cl3FN3O3S B297313 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No. B297313
M. Wt: 570.9 g/mol
InChI Key: VVDHLUHHRLRXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide, also known as Compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins, and the NF-κB signaling pathway. In neurological disorder research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models of cancer. In inflammation research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, resulting in the alleviation of inflammation. In neurological disorder research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X in lab experiments include its synthetic accessibility, high purity, and potential therapeutic applications. However, the limitations of using 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X in lab experiments include its limited solubility in water and its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research of 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X, including the optimization of its synthesis method, the exploration of its potential therapeutic applications in other fields, and the investigation of its mechanism of action at the molecular level. Additionally, the development of more potent and selective analogs of 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X involves a multi-step process that includes the reaction of 2,4-dichlorobenzyl chloride with 4-(2-fluorophenyl)piperazine to form N-(2,4-dichlorobenzyl)-4-(2-fluorophenyl)piperazine. This intermediate is then reacted with benzenesulfonyl chloride to produce 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X. The purity of 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X can be achieved by recrystallization from a suitable solvent.

Scientific Research Applications

4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurological disorders. In cancer research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorder research, 4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide X has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C25H23Cl3FN3O3S

Molecular Weight

570.9 g/mol

IUPAC Name

4-chloro-N-[(2,4-dichlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H23Cl3FN3O3S/c26-19-7-9-21(10-8-19)36(34,35)32(16-18-5-6-20(27)15-22(18)28)17-25(33)31-13-11-30(12-14-31)24-4-2-1-3-23(24)29/h1-10,15H,11-14,16-17H2

InChI Key

VVDHLUHHRLRXNA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN(CC3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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